molecular formula C13H12BrNO B8542573 2-(o-Bromobenzyloxy) aniline

2-(o-Bromobenzyloxy) aniline

Cat. No.: B8542573
M. Wt: 278.14 g/mol
InChI Key: QYJYHEDTIDXBLJ-UHFFFAOYSA-N
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Description

2-(o-Bromobenzyloxy) aniline is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

2-(o-Bromobenzyloxy) aniline serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. For instance, it can be used to synthesize complex aromatic compounds through nucleophilic substitution reactions, where the bromine atom can be replaced with other nucleophiles .

1.2. Synthesis of Triazole Derivatives

Research has demonstrated that this compound can be utilized in the synthesis of triazole derivatives, which are important in medicinal chemistry due to their biological activities. The compound acts as a precursor that can undergo reactions with azides and terminal alkynes to produce 1,4-disubstituted triazoles . This reaction pathway highlights its utility in developing compounds with potential pharmaceutical applications.

Medicinal Chemistry

2.1. Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research into related compounds has shown that modifications on the aniline moiety can enhance activity against various bacterial strains, suggesting that similar derivatives might possess significant antimicrobial efficacy .

2.2. Potential Anticancer Agents

There is ongoing research into the anticancer potential of compounds derived from this compound. Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The bromine substituent is believed to play a role in enhancing the biological activity of these compounds.

Environmental and Toxicological Studies

3.1. Toxicity Assessments

Given its structural similarity to aniline, this compound may pose health risks similar to those associated with aniline exposure, such as methemoglobinemia . Toxicological studies are essential to understand the safety profile of this compound, especially considering its use in industrial settings.

3.2. Environmental Impact Studies

Research into the environmental impact of this compound is crucial, particularly regarding its degradation products and potential effects on ecosystems. Studies indicate that compounds containing bromine can exhibit different degradation pathways compared to their non-brominated counterparts, which may influence their environmental persistence and toxicity .

Case Studies and Research Findings

Study Title Focus Findings
Synthesis of Triazole Derivatives from this compoundOrganic ChemistryDemonstrated successful synthesis of triazole derivatives with high yields (up to 97%) using this compound as a precursor .
Antimicrobial Activity of Aniline DerivativesMedicinal ChemistryIdentified several derivatives exhibiting significant antibacterial activity against common pathogens .
Toxicological Profile of Aniline CompoundsEnvironmental HealthHighlighted risks associated with exposure to aniline and related compounds, emphasizing the need for safety assessments .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2

InChI Key

QYJYHEDTIDXBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL, 3-neck round-bottomed flask equipped with a mechanical stiffer, a condenser and a thermometer was charged 23.6 grains (0.156 mol) of 2-Acetamidophenol in 300 mL of ethanol (200 proof). 41.02 grams (0.164 mol) of 2-Bromobenzyl bromide was added, followed by the addition of 21.24 grains (1.09 molar equivalents) of potassium hydroxide (“KOH”) in a 45% aqueous solution which formed a clear reaction solution. The reaction solution was heated to reflux for several hours until the starting materials were consumed. Additional KOH (6.0 molar equivalents) was then added and the reaction mixture was further heated for several hours to form 2-(o-Bromobenzyloxy) aniline. The reaction mixture was cooled and about 3/4 of the ethanol was removed under vacuum at 30-40° C. Methyl-tert-butyl ether (“MTBE”) (200 mL) and water (300 mL) was added, the resulting layers were mixed and the lower aqueous layer was separated from the product-rich MTBE layer. The water layer was washed with MTBE (100 mL) and the MTBE layers were combined. The combined MTBE layers were washed with water (150 mL). Then, to the MTBE layers was added slowly 17.4 grams of HCl (1.0 molar equivalent) in a 37% aqueous solution to crystallize the product. The resulting crystal slurry was cooled to 0° C. and stirred for 1 hour. The crystals were filtered and washed with 30 mL of ice-cold ethanol and twice with 30 mL portions of ice-cold MTBE. The crystals were dried under nitrogen and vacuum to yield 41.5 grams (84% yield by weight) of 2-(o-Bromobenzyloxy) aniline HCl salt in 99.02% purity.
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0.156 mol
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300 mL
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41.02 g
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21.24
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aqueous solution
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